molecular formula C6H10O3S B13296356 3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No.: B13296356
M. Wt: 162.21 g/mol
InChI Key: SPIGBFOSKZWLRU-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H10O3S It is characterized by a cyclobutane ring substituted with a hydroxy group, a methylsulfanyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with a thiol reagent, followed by oxidation to introduce the hydroxy group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound. These methods are designed to minimize waste and optimize reaction conditions for maximum output .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield cyclobutanone derivatives, while reduction of the carboxylic acid group can produce cyclobutanol derivatives .

Scientific Research Applications

3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methylsulfanyl group can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a hydroxy group and a methylsulfanyl group on the cyclobutane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry .

Properties

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

3-hydroxy-1-methylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H10O3S/c1-10-6(5(8)9)2-4(7)3-6/h4,7H,2-3H2,1H3,(H,8,9)

InChI Key

SPIGBFOSKZWLRU-UHFFFAOYSA-N

Canonical SMILES

CSC1(CC(C1)O)C(=O)O

Origin of Product

United States

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